Boc-D-Tpi-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

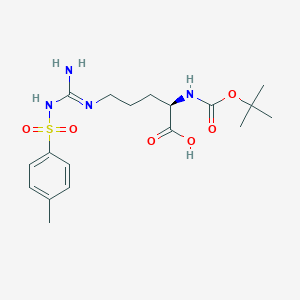

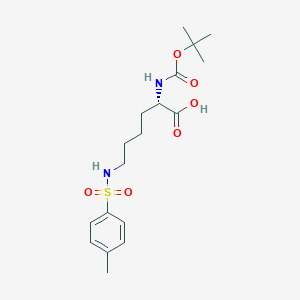

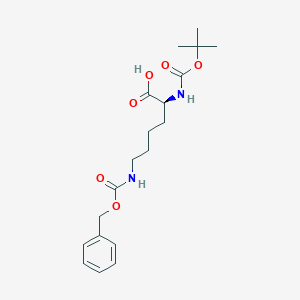

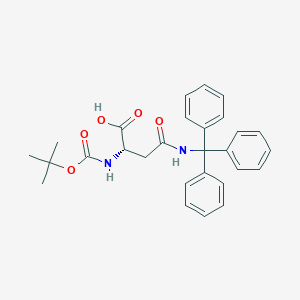

“Boc-D-Tpi-OH” is a chemical compound that is often used in organic synthesis . It is also known as N-alpha-t-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-D-3-carboxylic acid .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . This group is commonly used in the synthesis of peptides . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Chemical Reactions Analysis

“this compound” reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

Scientific Research Applications

Novel Peptide-Based Ionic Liquids

A study discussed the synthesis of a series of novel proline functionalized dipeptide imidazolium ionic liquids, including ones like Boc-[Pro-Pro-EMIM], Boc-[Pro-Val-EMIM], and others. These ionic liquids were created through reactions involving dipeptides (including Boc-Pro-Pro-OH) and exhibited characteristics similar to conventional imidazolium ionic liquids. Their thermal stability and other properties were analyzed using various spectroscopic methods (Chaubey et al., 2020).

Environmental Applications

The study on pollution control of surface waters detailed the use of highly oxidizing gaseous species (OH, NO, and derivatives) formed in an electrical discharge, suitable for reducing the organic pollutant concentration in water. The paper emphasizes the role of oxidizing species and mentions the importance of controlling factors like pH and organic carbon content (Njoyim-Tamungang et al., 2011).

Catalysis and Reaction Mechanisms

Research on the formation and reactivity of Ir(III) hydroxycarbonyl complexes highlighted kinetic studies and the role of OH bond cleavage in the rate-determining step of certain reactions. This study provides insights into the reactivity and formation of complexes involving hydroxycarbonyl and hydroxyl groups (Elliott et al., 2006).

Photocatalysis and Material Sciences

A paper discussing the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a Z-scheme photocatalyst highlighted the use of nanosheets and their role in enhancing photocatalytic activity for NOx removal. The research explored the generation of O2– and OH as the main active species during the photocatalytic reaction process, offering insights into the efficiency of charge separation and the potential of these materials in environmental applications (Zhu et al., 2019).

Semiconductor Technology

The paper on ambipolar polydiketopyrrolopyrrole discussed the synthesis of a polymeric semiconductor and its application in organic field-effect transistors (OFETs). The study provided insights into the effects of thermal cleavage on molecular packing structure and highlighted the potential of such materials in semiconductor technology (Lee et al., 2012).

Mechanism of Action

Mode of Action

The Boc group in Boc-D-Tpi-OH is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the controlled release of the active compound in the desired location.

Pharmacokinetics

35 g/mol , and it has a boiling point of 525.6°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8 °C to maintain its stability. Furthermore, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Boc-D-Tpi-OH" . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of Boc-D-Tpi-OH can be achieved through the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-D-Tpi-OH", "Boc2O", "DMF", "Dichloromethane", "Diisopropylethylamine", "Piperidine", "N,N-Diisopropylcarbodiimide", "Resin-bound amino acid" ], "Reaction": [ "1. Deprotection of the Fmoc group on the resin-bound amino acid using piperidine.", "2. Acylation of the deprotected amino acid with Boc2O in DMF using N,N-Diisopropylcarbodiimide as a coupling agent.", "3. Removal of the Boc protecting group using dichloromethane and diisopropylethylamine.", "4. Cyclization of the resulting amino acid using N,N-Diisopropylcarbodiimide and dichloromethane to form Boc-D-Tpi-OH." ] } | |

CAS RN |

123910-26-9 |

Molecular Formula |

C17H19N2O4- |

Molecular Weight |

315.34 g/mol |

IUPAC Name |

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1 |

InChI Key |

FHEPEWKHTOVVAT-CQSZACIVSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2 |

SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2 |

solubility |

47.5 [ug/mL] |

synonyms |

123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.